molecular formula C14H17ClN2O B2525546 1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride CAS No. 157103-26-9

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride

Cat. No.: B2525546
CAS No.: 157103-26-9
M. Wt: 264.75
InChI Key: LABKMMWJWGDIIW-UHFFFAOYSA-N
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Description

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride is a synthetic compound that belongs to the class of tetrahydro-β-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,4-b]indole core, which is a tricyclic system, and a propan-2-one moiety attached to it.

Mechanism of Action

Target of Action

The primary target of 1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride is the estrogen receptor . The estrogen receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .

Mode of Action

This compound acts as a modulator of the estrogen receptor . It binds to the receptor, influencing its activity and altering the transcription of specific genes . This interaction can lead to changes in cell function, particularly in cells where the estrogen receptor plays a significant role .

Biochemical Pathways

The modulation of the estrogen receptor by this compound can affect several biochemical pathways. These include pathways involved in cell proliferation, apoptosis, and differentiation . The compound’s action on these pathways can have downstream effects on tumor growth and progression .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of this compound is a modulation of cellular functions regulated by the estrogen receptor . This can lead to changes in cell proliferation and survival, potentially inhibiting the growth of certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other molecules that can interact with the compound, the pH of the environment, and the presence of metabolic enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride can be compared with other similar compounds, such as:

List of Similar Compounds

Properties

IUPAC Name

1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c1-9(17)8-13-14-11(6-7-15-13)10-4-2-3-5-12(10)16-14;/h2-5,13,15-16H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABKMMWJWGDIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157103-26-9
Record name 1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}propan-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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